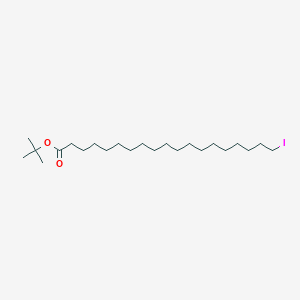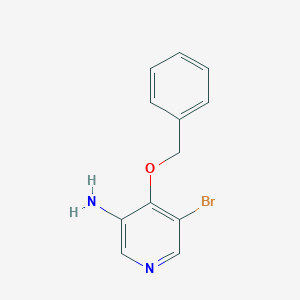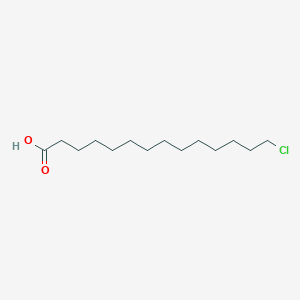![molecular formula C9H17NO B13326463 1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13326463.png)
1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound features a bridged bicyclic structure, containing both a cyclohexane ring and a pyrrolidine ring. The “8-azabicyclo” part of the name indicates the presence of the nitrogen atom in the bicyclic system.
- It exists as a yellow to brown liquid and has a molecular weight of approximately 153.22 g/mol.
1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol: is a bicyclic organic compound with the chemical formula CHNO.
Preparation Methods
Synthetic Routes: The synthesis of 1,5-dimethyl-8-azabicyclo[3.2.1]octan-3-ol involves several steps. One common approach is the reduction of the corresponding ketone (1,5-dimethyl-8-azabicyclo[3.2.1]octan-3-one) using reducing agents like sodium borohydride (NaBH).
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories typically prepare this compound through custom synthetic routes.
Chemical Reactions Analysis
Reactivity: 1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions due to its functional groups (such as the ketone and alcohol). These reactions include oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major product of reduction is this compound itself.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology and Medicine: Its derivatives may have potential pharmacological properties, although specific applications are still under investigation.
Industry: Limited information exists on industrial applications, but it could be used as a building block for more complex molecules.
Mechanism of Action
- The exact mechanism by which 1,5-dimethyl-8-azabicyclo[3.2.1]octan-3-ol exerts its effects remains an active area of research. It may interact with specific receptors or enzymes due to its unique structure.
Comparison with Similar Compounds
Similar Compounds: Other bicyclic compounds with nitrogen atoms, such as tropanes and piperidines, share some structural features. the specific arrangement of substituents in 1,5-dimethyl-8-azabicyclo[3.2.1]octan-3-ol sets it apart.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1,5-dimethyl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C9H17NO/c1-8-3-4-9(2,10-8)6-7(11)5-8/h7,10-11H,3-6H2,1-2H3 |
InChI Key |
GYEGJQOGPTYJFY-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(N1)(CC(C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


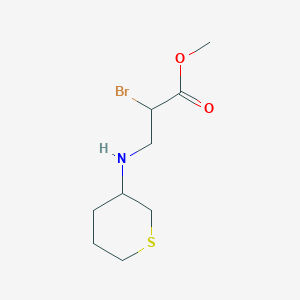
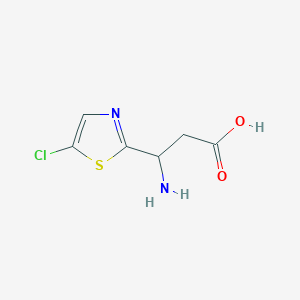
![(1S,4R,5R,6S)-5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B13326395.png)
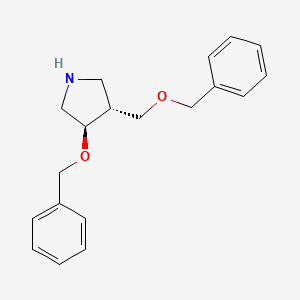
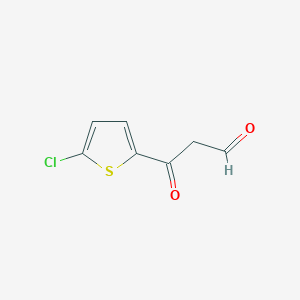
![4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13326414.png)
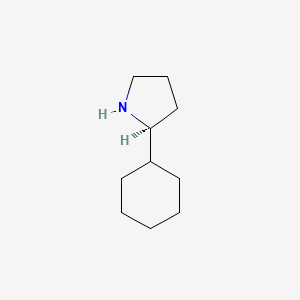
![2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol](/img/structure/B13326441.png)
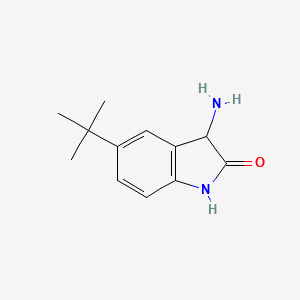
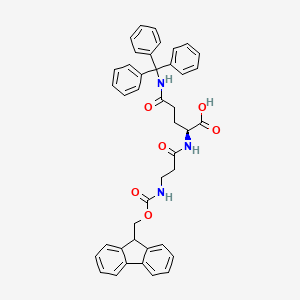
![7-Iodo-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13326450.png)
